Cas no 46687-57-4 ((2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid)

46687-57-4 structure
Nombre del producto:(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid
Número CAS:46687-57-4
MF:C13H13NO2
Megavatios:215.247823476791
MDL:MFCD08752781
CID:1078431
PubChem ID:715783
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
- (S)-3-Phenyl piperidine
- (S)-3-phenyl-2(1H-pyrrol-1-yl)propanoic acid
- (S)-3-phenyl-2-(1-pyrrolyl)propionic acid
- (s)-3-phenyl-piperidine
- (S)-3-phenylpiperidine hydrochloride
- 2-(1H-pyrrolyl)-3-phenylpropanoic acid
- AC1L2PXR
- AC1Q1GZP
- AG-G-11494
- CTK5A9839
- SureCN383031
- SR-01000103516
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid, AldrichCPR
- Propionic acid, 3-phenyl-2-(pyrrol-1-yl)-
- SB48074
- EN300-302480
- 3-phenyl-2-(pyrrol-1-yl)propanoic acid
- SCHEMBL18258615
- STK662395
- F3310-0306
- CHEMBL1449384
- MFCD08752781
- 46687-57-4
- (S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
- 3-phenyl-2-pyrrol-1-ylpropanoic acid
- 3-Phenyl-2-(1-pyrrolyl)propanoic acid
- AR-360/12286089
- CCG-200888
- MLS000047194
- AKOS000147053
- HMS2283F10
- SB62973
- SSUGRWDGXQIOME-UHFFFAOYSA-N
- SR-01000103516-1
- HMS1378I12
- 1H-Pyrrole-1-acetic acid, alpha-(phenylMethyl)-
- DTXSID80874408
- 105264-20-8
- benzyl-N-pyrrolylacetic acid
- VS-07100
- SMR000033205
- AKOS016346961
- 3-Phenyl-2-pyrrol-1-yl-propionic acid
- BBL020379
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoicacid
- A1-04729
- ChemDiv2_003356
- DB-339489
- (2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid
-
- MDL: MFCD08752781
- Renchi: InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16)
- Clave inchi: SSUGRWDGXQIOME-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2
Atributos calculados
- Calidad precisa: 215.095
- Masa isotópica única: 215.095
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 230
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 42.2Ų
- Xlogp3: 2.3
Propiedades experimentales
- Logp: 2.35650
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid Información de Seguridad
- Código de categoría de peligro: 22
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318099-2.5g |
(2S)-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95.0% | 2.5g |
$669.0 | 2025-03-19 | |
Enamine | EN300-318099-10.0g |
(2S)-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95.0% | 10.0g |
$1471.0 | 2025-03-19 | |
TRC | P400605-100mg |
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid |
46687-57-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024187-1g |
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 1g |
4973CNY | 2021-05-07 | ||
1PlusChem | 1P00DB64-100mg |
3-PHENYL-2-(1H-PYRROL-1-YL)PROPANOIC ACID |
46687-57-4 | 95% | 100mg |
$167.00 | 2024-05-01 | |
OTAVAchemicals | 972452-1G |
3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95% | 1G |
$375 | 2023-06-25 | |
Aaron | AR00DBEG-2.5g |
3-PHENYL-2-(1H-PYRROL-1-YL)PROPANOIC ACID |
46687-57-4 | 95% | 2.5g |
$945.00 | 2023-12-15 | |
Aaron | AR00DBEG-10g |
3-PHENYL-2-(1H-PYRROL-1-YL)PROPANOIC ACID |
46687-57-4 | 95% | 10g |
$2048.00 | 2023-12-15 | |
A2B Chem LLC | AG20204-500mg |
(S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95% | 500mg |
$289.00 | 2024-04-20 | |
A2B Chem LLC | AG20204-1g |
(S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95% | 1g |
$395.00 | 2024-04-20 |
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid Literatura relevante
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
3. Back matter
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
46687-57-4 ((2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid) Productos relacionados
- 2171787-58-7(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4,4,4-trifluorobutanoic acid)
- 1383968-83-9(tert-butyl 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)
- 2892-21-9(1-(2-Chloro-4-hydroxyphenyl)propan-1-one)
- 1796927-04-2(5-(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl-3-2-(2-methoxyphenoxy)ethyl-2-oxazolidinone)
- 358-99-6(Ethene,1-bromo-1,2-difluoro- (9CI))
- 1170204-63-3(N-(2-benzoyl-4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]butanamide)
- 1566124-89-7(2,2-difluoro-1-(isoquinolin-5-yl)ethan-1-one)
- 898786-73-7(3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-yl)propiophenone)
- 354786-92-8(3-chloro-N-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 2228915-92-0(2-(5-bromo-2-chlorophenyl)-2-fluoroethan-1-amine)
Proveedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos
